

A Comparative Guide to Computational and Experimental Analyses of 1,3,5-Triethylbenzene

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Compound of Interest

Compound Name: **1,3,5-Triethylbenzene**

Cat. No.: **B086046**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental data available for **1,3,5-Triethylbenzene**, a key building block in supramolecular chemistry and materials science. While a definitive, direct comparison from a single comprehensive study is not readily available in the current literature, this document synthesizes existing data to offer a clear overview for researchers.

Data Presentation

Physical and Chemical Properties

Below is a summary of the key physical and chemical properties of **1,3,5-Triethylbenzene** obtained from established chemical databases.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈	PubChem[1]
Molecular Weight	162.27 g/mol	PubChem[1]
Appearance	Colorless liquid	Wikipedia[2]
Density	0.862 g/cm ³	Wikipedia[2]
Boiling Point	215 °C (419 °F; 488 K)	Wikipedia[2]
Melting Point	-66.5 °C (-87.7 °F; 206.7 K)	Wikipedia[2]
Solubility in water	Practically insoluble	Wikipedia[2]
Refractive Index	1.495	Wikipedia[2]
Flash Point	76 °C (169 °F; 349 K)	Wikipedia[2]

Spectroscopic Data

The following tables summarize key spectroscopic data for **1,3,5-Triethylbenzene**.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8	Singlet	3H	Aromatic C-H
~2.6	Quartet	6H	-CH ₂ -
~1.2	Triplet	9H	-CH ₃

Infrared (IR) Spectral Data

Experimental IR data is available from the NIST Chemistry WebBook. A direct comparison with computationally predicted vibrational frequencies from a single study is not available.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Strong	C-H stretch (aliphatic)
~1600, ~1460	Medium-Strong	C=C stretch (aromatic)
~1380	Medium	C-H bend (aliphatic)
~870	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
162	High	[M] ⁺ (Molecular ion)
147	High	[M-CH ₃] ⁺
133	High	[M-C ₂ H ₅] ⁺

Experimental Protocols

Detailed experimental protocols for the characterization of **1,3,5-Triethylbenzene** are provided below. These are generalized procedures based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **1,3,5-Triethylbenzene**
- Deuterated chloroform (CDCl₃)
- Tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm)

- Volumetric flask and pipette

Procedure:

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1,3,5-Triethylbenzene** into a clean, dry vial.
- Add approximately 0.7 mL of CDCl_3 containing 0.03% (v/v) TMS.
- Gently swirl the vial to ensure complete dissolution.
- Transfer the solution into an NMR tube.

- Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.

- Data Acquisition:

- Acquire the ^1H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
- Acquire the ^{13}C NMR spectrum using appropriate parameters (e.g., 128 scans, 2-second relaxation delay).

- Data Processing:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1,3,5-Triethylbenzene**.

Materials:

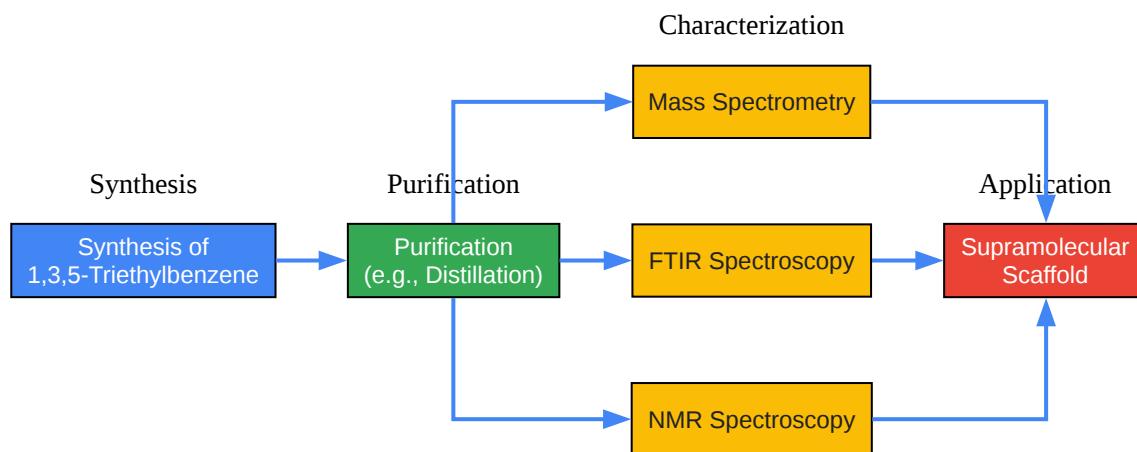
- **1,3,5-Triethylbenzene**
- FTIR spectrometer with a suitable accessory (e.g., attenuated total reflectance - ATR)
- Methanol or isopropanol for cleaning

Procedure:

- Sample Preparation:
 - If using an ATR accessory, place a small drop of liquid **1,3,5-Triethylbenzene** directly onto the ATR crystal.
- Instrument Setup:
 - Collect a background spectrum of the empty ATR crystal.
- Data Acquisition:
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and label the characteristic absorption bands.

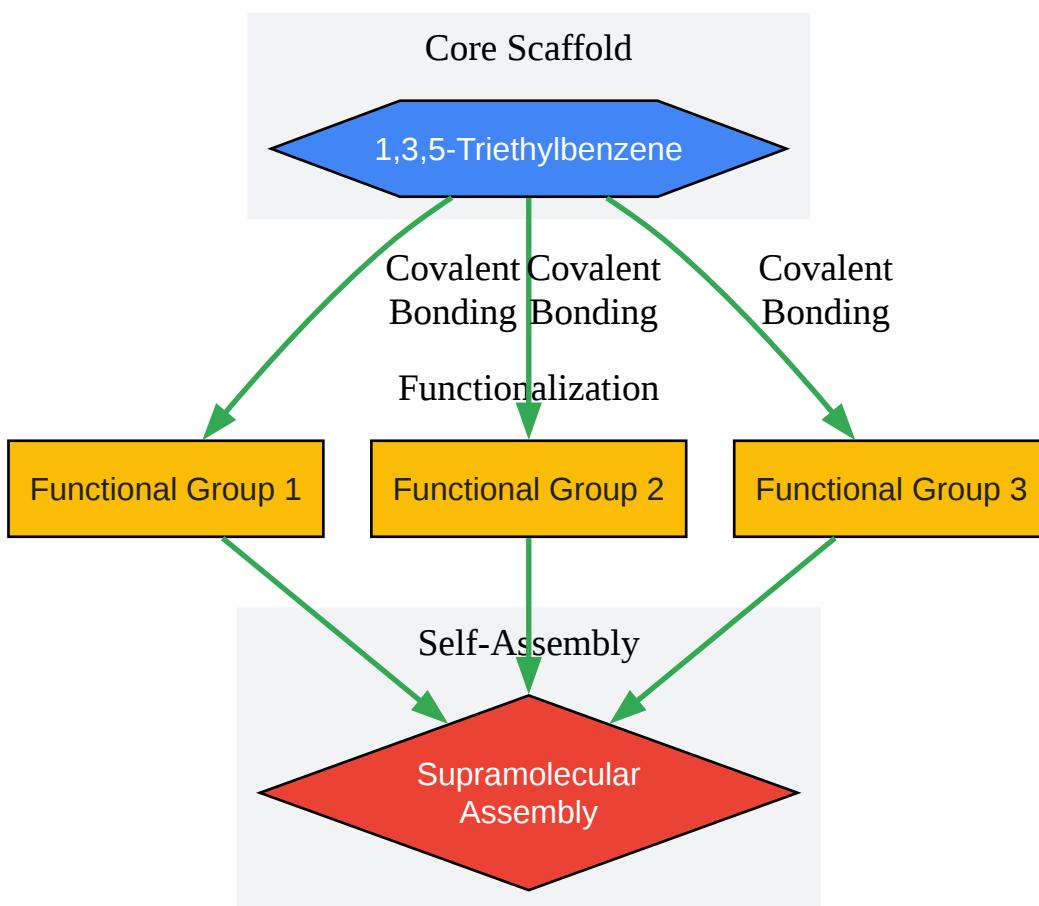
Mandatory Visualization

The following diagrams illustrate key concepts related to the study of **1,3,5-Triethylbenzene**.



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Caption: Experimental workflow for **1,3,5-Triethylbenzene**.



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Caption: Use of **1,3,5-Triethylbenzene** as a supramolecular scaffold.

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References

- 1. 1,3,5-Triethylbenzene | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]
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